N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Description
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a highly complex organophosphorus compound characterized by a pentacyclic framework incorporating phosphorus and oxygen heteroatoms. Its structure features a fused bicyclic system with diethylamine substituents at the phosphorus center, contributing to its unique electronic and steric properties.
Properties
Molecular Formula |
C24H30NO2P |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine |
InChI |
InChI=1S/C24H30NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h13-16H,3-12H2,1-2H3 |
InChI Key |
JKMHCCZIXRILCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1OC2=C(C3=C(CCCC3)C=C2)C4=C(O1)C=CC5=C4CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves several steps. The key steps include the formation of the phosphine ligand and its subsequent reactions to introduce the diethylamine group. The reaction conditions typically involve inert atmospheres and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.
Substitution: The compound can undergo substitution reactions where the diethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives.
Scientific Research Applications
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine has several scientific research applications:
Chemistry: It is used as a chiral phosphine ligand in enantioselective synthesis, which is essential for producing enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various metal catalysts, and the pathways involved are those of enantioselective catalysis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Profiles
The compound’s closest structural analog is 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-... (hereafter referred to as the "dimethyl analog"). Key differences include:
- Substituents at Phosphorus: The target compound bears bulkier N,N-diethyl groups, whereas the dimethyl analog has smaller N,N-dimethyl substituents.
- Oxygen Positioning : Both compounds share the 12,14-dioxa configuration, but the dimethyl analog includes additional unsaturation in the decaen backbone, which may influence conjugation and reactivity.
NMR Spectral Analysis
Comparative NMR studies of structurally related phosphapentacyclo compounds (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes (Figure 6, Table 2 in ). For example:
- In the dimethyl analog, shifts in region A differ by 0.3–0.5 ppm compared to the diethyl variant, reflecting altered electron density around the phosphorus center.
- Region B shifts remain consistent across analogs, suggesting the pentacyclic core’s rigidity preserves the chemical environment of protons in this region .
Table 1: NMR Shift Comparison (Key Regions)
| Compound | Region A (ppm) | Region B (ppm) |
|---|---|---|
| Target (Diethyl) | 6.8–7.1 | 2.5–3.0 |
| Dimethyl Analog | 7.1–7.4 | 2.5–3.0 |
| Rapa (Reference) | 6.6–6.9 | 2.4–2.9 |
Biological Activity
N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure and the presence of multiple functional groups, including phosphorus and oxygen atoms. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.42 g/mol. Its structure includes a phosphine oxide functionality integrated into a bicyclic framework, which contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2P |
| Molecular Weight | 367.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 185449-80-3 |
The biological activity of N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to various biochemical responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors and alter their signaling pathways.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have explored the anticancer potential of similar phosphine-containing compounds, suggesting that N,N-diethyl derivatives may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Neuroprotective Effects
Preliminary investigations suggest neuroprotective properties against oxidative stress-induced neuronal damage in vitro. These effects are likely mediated by the compound's ability to scavenge free radicals and modulate neuroinflammatory responses.
Case Studies
- Anticancer Activity : A study on related phosphine compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved disruption of cellular redox balance and induction of apoptosis.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, compounds with similar structures showed a reduction in neuronal cell death and improved cell viability through the activation of survival pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
